3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride
Description
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride is a thieno[2,3-b]pyridine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The compound features a 4-aminomethyl-cyclohexyl substituent at position 3 of the thienopyridine scaffold, a methylamide group at position 2, and a hydrochloride salt form . Its molecular formula is C₁₅H₂₀ClN₃OS, with a molecular weight of 325.86 g/mol .
Properties
IUPAC Name |
3-[4-(aminomethyl)cyclohexyl]-N-methylthieno[2,3-b]pyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-18-15(20)14-13(11-6-4-10(9-17)5-7-11)12-3-2-8-19-16(12)21-14;/h2-3,8,10-11H,4-7,9,17H2,1H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJHZDNLLHQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCC(CC3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of inflammation and cancer treatment. This compound features a unique thieno[2,3-b]pyridine structure fused with a cyclohexyl group, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of nitrogen and sulfur within its bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound is characterized by the following structural features:
- Thieno[2,3-b]pyridine core : A bicyclic structure that includes sulfur and nitrogen.
- Cyclohexyl group : Provides steric hindrance and influences biological activity.
- Aminomethyl substitution : Enhances interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of the IκB kinase (IKK) complex. This complex plays a crucial role in the NF-κB signaling pathway, which is pivotal in regulating inflammatory responses and cancer progression. By inhibiting IKK, the compound reduces the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines and other mediators associated with chronic inflammation and cancer.
Inhibition of IKK Complex
Research indicates that this compound effectively inhibits IKK activity. This inhibition has been linked to therapeutic effects in various conditions:
- Autoimmune Diseases : The compound's ability to modulate inflammatory pathways may provide benefits in treating autoimmune disorders.
- Cancer : By reducing NF-κB activity, the compound may inhibit tumor growth and progression.
Cytokine Production
In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. These findings suggest its potential utility in managing inflammatory conditions.
Case Studies
-
Anti-inflammatory Activity :
- In a study involving animal models, administration of this compound resulted in a marked reduction in inflammation markers compared to control groups. This was evidenced by lower levels of serum cytokines and histological analysis showing reduced tissue inflammation.
-
Anticancer Potential :
- A series of assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound exhibits significant cytotoxic effects, leading to increased apoptosis rates. The IC50 values for these effects were determined to be in the micromolar range, indicating potent activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4-Amino-phenoxy)-thieno[2,3-c]pyridine-2-carboxylic acid amide | Structure | Contains a phenoxy group instead of cyclohexyl; potentially different biological activity |
| 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide | Structure | Lacks cyclohexyl group; simpler structure may yield varied pharmacological properties |
| Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs | Structure | Exhibits distinct anti-inflammatory effects |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Differences and Implications
(a) Substituent Effects on Bioactivity
(b) Physical Properties and Stability
- The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral derivatives like 3d or 3f , which have higher melting points (179–221°C) but lack salt forms .
- Thieno[2,3-b]pyridine-2-carboxylic acid (mp 293–294°C) exhibits exceptional thermal stability due to its planar aromatic structure and hydrogen-bonding carboxylic acid group, whereas the target compound’s melting point remains uncharacterized .
Preparation Methods
Synthesis of Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
The foundational step in preparing the target compound is the synthesis of thieno[2,3-b]pyridine-2-carboxylic acid intermediates. These are typically obtained via hydrolysis of ester precursors under basic conditions followed by acidification to precipitate the acid.
| Yield | Reaction Conditions | Experimental Procedure Summary |
|---|---|---|
| 85% | Sodium hydroxide in methanol/water, room temperature, 24 h | Dissolve ester precursor in MeOH/H2O; add 2N NaOH dropwise; stir at room temperature; concentrate; acidify to pH 4 with HCl; filter precipitate as white powder. |
| 78% | Sodium hydroxide in methanol/water, 20°C, 5 h | Similar to above but with 3N NaOH and shorter reaction time; solvent evaporation and acidification yield white solid. |
These methods yield thieno[2,3-b]pyridine-2-carboxylic acid with high purity and yield, providing a suitable intermediate for further functionalization.
Amidation and Coupling Reactions
The methylamide function is introduced via amidation of the carboxylic acid intermediate. Commonly, coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are employed to activate the acid for nucleophilic attack by methylamine or related amines.
| Yield | Reagents & Conditions | Procedure Summary |
|---|---|---|
| 50% | Diphenyl phosphoryl azide, N-ethyl-N,N-diisopropylamine, reflux in dichloromethane, 16 h | Acid intermediate is converted to tert-butyl carbamate ester; coupling with amine under reflux; workup includes washing and chromatography to isolate amidated product. |
| 9% | Acid intermediate with non-critical changes in coupling method | Formation of hydrochloride salt of the methylamide derivative as a white solid. |
The amidation step is essential for obtaining the methylamide functionality and is optimized to balance yield and purity.
Functionalization of the Cyclohexyl Ring with Aminomethyl Group
The 4-aminomethyl substitution on the cyclohexyl ring is introduced typically via nucleophilic substitution or reductive amination methods starting from a chlorinated or activated cyclohexyl derivative.
- The chlorides on the cyclohexyl ring can be displaced by nucleophiles such as phthalimide, followed by hydrolysis under basic conditions to yield the free amine.
- Alternatively, reductive amination of cyclohexanone derivatives with ammonia or amines followed by reduction can provide the aminomethyl functionality.
These steps are integrated into the overall synthetic scheme to install the aminomethyl group at the 4-position of the cyclohexyl moiety, crucial for the biological activity of the final compound.
Formation of Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to enhance stability and solubility. This is achieved by treatment of the free base methylamide with hydrochloric acid under controlled conditions, resulting in the crystalline hydrochloride salt of 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thieno[2,3-b]pyridine-2-carboxylic acid | NaOH in MeOH/H2O, acidification with HCl | 78-85 | Hydrolysis of ester precursor |
| 2 | Aminomethyl derivative from cyano precursor | Pd/C or Raney Ni hydrogenation, Boc protection/deprotection | Variable (good yields) | Conversion of cyano to aminomethyl |
| 3 | Methylamide intermediate | PyBOP coupling with methylamine | 9-50 | Amidation step |
| 4 | 4-Aminomethyl-cyclohexyl substitution | Nucleophilic substitution or reductive amination | Not specified | Installation of aminomethyl on cyclohexyl |
| 5 | Hydrochloride salt | Treatment with HCl | Not specified | Final salt formation |
Research Findings and Considerations
- The hydrogenation step to convert cyano groups to aminomethyl groups is pivotal and can be optimized by choice of catalyst and hydrogen source (Pd/C vs. Raney Ni; hydrogen gas vs. hydrazine hydrate).
- Protection strategies (e.g., Boc) are often necessary to prevent side reactions during amidation.
- The amidation reaction conditions significantly influence yield and purity; PyBOP is a preferred reagent for efficient coupling.
- The formation of the hydrochloride salt enhances the compound's physicochemical properties for handling and application.
- Reaction times, temperatures, and solvent systems are critical parameters optimized in the literature to maximize yield and minimize impurities.
Q & A
Q. Methodological Insight :
- Use thionyl chloride for carboxyl group activation (e.g., conversion to acyl chlorides) to facilitate amide bond formation .
- Optimize solvent systems (e.g., DMF for polar intermediates, chlorobenzene for high-temperature reactions) .
Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Basic Research Question
Characterization relies on multimodal spectroscopy and chromatography :
Q. Case Study :
- Potassium tert-butoxide in DMF increased substitution efficiency from 58% to 87% in a related pyridine derivative .
How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Advanced Research Question
Methodological divergences (e.g., non-overlapping NMR clusters) may arise from:
- Solvent Artifacts : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., δ 7.43 ppm in DMSO vs. δ 7.18 ppm in CDCl₃) .
- Dynamic Effects : Rotameric equilibria in methylamide groups broaden peaks; use variable-temperature NMR .
Q. Resolution Strategy :
- Cross-validate with ESI-MS and IR spectroscopy (e.g., carbonyl stretch at ~1650 cm⁻¹) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G**) .
What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
Basic Research Question
Critical hazards include respiratory irritation (H313) and corrosive properties (H290). Key protocols:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
